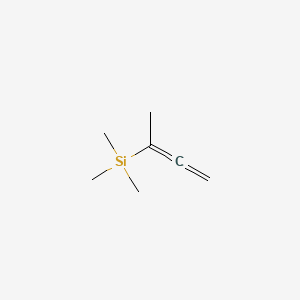

1-Methyl-1-(trimethylsilyl)allene

Description

Significance of Allene (B1206475) Frameworks in Synthetic Chemistry

Allenes, compounds containing two cumulative carbon-carbon double bonds, possess a unique linear geometry and orthogonal π-systems. researchgate.netwikipedia.org This distinct electronic and structural nature makes them highly reactive and versatile intermediates in a multitude of chemical transformations. researchgate.net Once considered mere chemical curiosities, allenes are now recognized for their ability to participate in a wide range of reactions, including cycloadditions, transition-metal-catalyzed processes, and pericyclic reactions, leading to the formation of diverse and complex molecular structures. wikipedia.orgnih.govnih.gov Their utility is underscored by the presence of the allene moiety in over 150 natural products. wikipedia.org The ability of allenes to act as precursors to various functional groups and cyclic systems solidifies their importance as valuable synthons in the toolbox of synthetic organic chemists. researchgate.netnih.gov

Strategic Role of Silicon Substituents in Allene Reactivity

The introduction of a silicon-containing group, such as the trimethylsilyl (B98337) (TMS) group, onto an allene framework dramatically influences its reactivity and stability. bohrium.comscispace.comqub.ac.uk The silicon substituent can exert several key effects. Firstly, it can direct the regioselectivity of reactions, guiding incoming reagents to a specific position on the allene. bohrium.com Secondly, the β-silicon effect, a phenomenon where a silicon atom β to a developing positive charge stabilizes that charge, plays a crucial role in many reactions of silylated allenes. scispace.comqub.ac.uk This effect facilitates a range of electrophilic substitutions. scispace.com Furthermore, the silyl (B83357) group can act as a removable activating or stereocontrolling group, enabling enantioselective transformations that would otherwise be challenging to achieve. acs.org The presence of the silyl group can also enhance the stability of the allene, making it easier to handle and purify. bohrium.com

Overview of 1-Methyl-1-(trimethylsilyl)allene as a Pivotal Intermediate

1-Methyl-1-(trimethylsilyl)allene, also known by its systematic name trimethyl(1-methyl-1,2-propadienyl)silane, stands out as a particularly useful and widely employed silylated allene. orgsyn.orgchemicalbook.comscbt.com This compound serves as a versatile three-carbon building block in a variety of synthetic transformations. chemicalbook.comlookchem.com It is particularly well-known for its role as a propargyl anion equivalent and its application in [3+2] annulation reactions to construct five-membered rings such as cyclopentenes, dihydrofurans, and pyrrolines. chemicalbook.comlookchem.comresearchgate.net The combination of the reactive allene core with the directing and stabilizing influence of the methyl and trimethylsilyl groups makes it a powerful tool for the synthesis of complex organic molecules. lookchem.comacs.org

Synthesis and Properties of 1-Methyl-1-(trimethylsilyl)allene

A common and efficient method for the preparation of 1-methyl-1-(trialkylsilyl)allenes involves the SN2' displacement of silyl-substituted propargyl mesylates with an organocopper reagent. chemicalbook.com Specifically, 1-Methyl-1-(trimethylsilyl)allene can be synthesized from the commercially available (trimethylsilyl)propargyl alcohol. orgsyn.orgchemicalbook.com The alcohol is first converted to its corresponding mesylate, which then reacts with a cuprate (B13416276) reagent generated from methylmagnesium chloride and a copper(I) salt. orgsyn.org This procedure affords the desired allenylsilane in good yield. orgsyn.orgchemicalbook.com An alternative route involves the reaction of propargyl bromide with a Grignard reagent in the presence of a nickel catalyst. organic-chemistry.org

The physical and spectroscopic properties of 1-Methyl-1-(trimethylsilyl)allene are well-characterized. It is a colorless liquid with a boiling point of 111 °C. orgsyn.orgchemicalbook.comlookchem.com The presence of the allene functionality is readily identified by a characteristic absorption in the infrared spectrum around 1935 cm⁻¹. orgsyn.org The proton and carbon-13 nuclear magnetic resonance (NMR) spectra provide definitive structural confirmation. orgsyn.org

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄Si | scbt.com |

| Molecular Weight | 126.27 g/mol | scbt.com |

| Boiling Point | 111 °C | orgsyn.orgchemicalbook.comlookchem.com |

| Appearance | Colorless liquid | orgsyn.org |

| Key IR Absorption | ~1935 cm⁻¹ | orgsyn.org |

Reactivity and Synthetic Applications

The synthetic utility of 1-Methyl-1-(trimethylsilyl)allene stems from its diverse reactivity profile, enabling the construction of a variety of important molecular frameworks.

[3+2] Annulation Reactions

One of the most significant applications of 1-Methyl-1-(trimethylsilyl)allene is its participation in [3+2] annulation reactions. lookchem.comresearchgate.net In the presence of a Lewis acid, typically titanium tetrachloride, it reacts with electron-deficient alkenes and alkynes to afford highly substituted cyclopentene (B43876) derivatives. researchgate.net This "TMS-cyclopentene annulation" is a powerful, single-step method for constructing functionalized five-membered carbocycles. researchgate.net The reaction proceeds with a high degree of regioselectivity and, in the case of α,β-unsaturated ketones, stereoselectively. researchgate.net This methodology has been extended to the synthesis of other five-membered heterocycles, including dihydrofurans, pyrrolines, isoxazoles, and furans. chemicalbook.comlookchem.com

As a Propargylic Anion Equivalent

1-Methyl-1-(trimethylsilyl)allene can function as a synthetic equivalent of a propargylic anion. chemicalbook.comlookchem.comacs.org This allows for the introduction of a propargyl group into a molecule through reactions with various electrophiles. For instance, its reaction with aldehydes and ketones, often mediated by a Lewis acid, yields homopropargylic alcohols. acs.org This transformation provides a valuable route to a key structural motif found in many natural products and biologically active compounds.

Cross-Coupling Reactions

The silyl and allenyl functionalities of 1-Methyl-1-(trimethylsilyl)allene enable its participation in various cross-coupling reactions. While less common than for other organosilanes, it can undergo transformations that lead to more complex allenic structures. For example, related allenylsilanes have been shown to participate in Stille-type cross-coupling reactions. nih.gov These reactions offer a pathway to construct highly substituted allenes, which are themselves valuable synthetic intermediates. organic-chemistry.org

Structure

3D Structure

Properties

InChI |

InChI=1S/C7H14Si/c1-6-7(2)8(3,4)5/h1H2,2-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARFIQOXZWRCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996067 | |

| Record name | (Buta-2,3-dien-2-yl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74542-82-8 | |

| Record name | Trimethyl(1-methyl-1,2-propadienyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074542828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Buta-2,3-dien-2-yl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trimethylsilyl)-1,2-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethyl(1-methyl-1,2-propadienyl)silane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7C73V8VZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Methyl 1 Trimethylsilyl Allene

Established Preparative Routes

The synthesis of 1-Methyl-1-(trimethylsilyl)allene has been successfully achieved through a few primary strategies. These methods offer different pathways to the target molecule, starting from propargylic alcohols or simple alkynes.

Danheiser Method and its Variations

A prominent and widely applicable route to substituted allenylsilanes, including 1-Methyl-1-(trimethylsilyl)allene, is the Danheiser method. This approach is noted for its efficiency and high regioselectivity. nih.gov The synthesis commences with the readily available 3-trimethylsilyl-2-propyn-1-ol. This starting material is first converted to its corresponding mesylate. The subsequent step involves the reaction of this propargyl mesylate with a lithium dimethylcuprate reagent, which is prepared from methyllithium and copper(I) iodide. The organocuprate undergoes an SN2' reaction with the mesylate, leading to the formation of 1-Methyl-1-(trimethylsilyl)allene.

A detailed procedure published in Organic Syntheses outlines a practical application of this method. orgsyn.org In this specific protocol, 3-trimethylsilyl-2-propyn-1-ol is treated with methylmagnesium chloride followed by methanesulfonyl chloride to form the mesylate in situ. This is then reacted with a mixed cuprate (B13416276) reagent, generated from methylmagnesium chloride and copper(I) bromide, to yield the desired allenylsilane. This procedure reports a yield of 72-75%. orgsyn.org A notable aspect of this method is the formation of a minor byproduct, 1-trimethylsilyl-1-butyne, typically in amounts of 7-8%. orgsyn.org

Table 1: Key Reagents and Yields in the Danheiser Synthesis of 1-Methyl-1-(trimethylsilyl)allene

| Starting Material | Key Reagents | Product | Reported Yield | Byproduct |

|---|

Metallation and Silylation Approaches

Another synthetic strategy involves the deprotonation of a suitable alkyne followed by quenching with a silicon electrophile. This approach offers a conceptually straightforward route to silylated alkynes and, through careful choice of substrates and conditions, can lead to allenylsilanes. For the synthesis of 1-Methyl-1-(trimethylsilyl)allene, this would conceptually involve the deprotonation of a butyne derivative and subsequent reaction with a trimethylsilyl (B98337) halide.

While a specific, high-yielding protocol for 1-Methyl-1-(trimethylsilyl)allene via this route is not as prominently documented as the Danheiser method, the general principle is well-established in organic chemistry. The deprotonation of terminal alkynes is typically achieved using strong bases such as organolithium reagents (e.g., n-butyllithium). The resulting acetylide can then be reacted with an electrophilic silicon source like trimethylsilyl chloride. The regioselectivity of the silylation of the resulting propargylic anion is a critical factor. Generally, direct silylation at the deprotonated carbon is expected, which would lead to an alkynylsilane. To achieve an allenylsilane, a propargylic anion that undergoes rearrangement upon silylation would be necessary. The synthesis of 1,3-bis(trimethylsilyl)-1-alkynes has been reported from trimethylsilyl propargylsilanes through metallation with n-butyllithium followed by reaction with trimethylsilyl chloride. researchgate.net This demonstrates the feasibility of silylating propargylic anions.

Organocuprate-Mediated Syntheses

Organocuprate reagents are central to the Danheiser method and are also employed in other variations for the synthesis of allenylsilanes. The key transformation is the SN2' substitution of a propargylic electrophile. This reaction is highly reliable for the formation of allenes from propargyl derivatives. The general mechanism involves the attack of the organocuprate at the γ-position of the propargylic system, with concomitant displacement of a leaving group from the α-position.

This approach is not limited to the specific conditions of the Danheiser method. Different leaving groups on the propargylic substrate can be employed, and various organocuprate reagents can be used to introduce different substituents. The reaction of organocuprates with propargyl electrophiles is a well-studied area, and the preference for the SN2' pathway over a direct SN2 substitution is a general feature, leading to the formation of the allene (B1206475) isomer. nih.gov

Regioselectivity and Stereocontrol in Synthesis

The control of regioselectivity and stereochemistry is paramount in modern organic synthesis. In the context of preparing 1-Methyl-1-(trimethylsilyl)allene, these factors are primarily dictated by the reaction mechanism of the chosen synthetic route.

Regioselectivity:

The high regioselectivity of the Danheiser method and other organocuprate-mediated syntheses is a direct consequence of the SN2' mechanism. The organocuprate (in this case, a methyl cuprate) preferentially attacks the terminal carbon of the alkyne (the γ-position), leading to a rearrangement of the double bonds and expulsion of the leaving group from the propargylic position (the α-position). This results in the formation of the allenylsilane as the major product. The minor formation of 1-trimethylsilyl-1-butyne in the Danheiser procedure suggests a small component of a competing reaction pathway, possibly a direct SN2 substitution or an elimination-addition sequence, although the SN2' pathway is clearly dominant. orgsyn.org

In metallation and silylation approaches , regioselectivity is determined by the site of silylation of the intermediate propargylic anion. The formation of an allenylsilane versus an alkynylsilane depends on the substitution pattern of the alkyne and the specific reaction conditions, which influence the electronic and steric nature of the anion.

Stereocontrol:

For the synthesis of the achiral target molecule, 1-Methyl-1-(trimethylsilyl)allene, stereocontrol in the sense of creating a specific enantiomer is not a factor. However, the principles of stereocontrol are highly relevant when considering the synthesis of chiral allenylsilanes using these methodologies. The SN2' reaction of organocuprates with chiral, enantioenriched propargylic electrophiles is known to proceed with a high degree of stereospecificity, typically with an anti-stereochemical relationship between the incoming nucleophile and the leaving group. nih.gov This allows for the transfer of chirality from the starting material to the allene product, enabling the synthesis of optically active allenylsilanes. The stereochemical outcome is a result of the concerted nature of the SN2' displacement, where the nucleophile attacks from the face opposite to the departing leaving group relative to the plane of the rearranging double bonds.

Chemical Reactivity and Transformational Pathways of 1 Methyl 1 Trimethylsilyl Allene

Pericyclic Reactions

Pericyclic reactions represent a significant class of transformations for 1-methyl-1-(trimethylsilyl)allene, enabling the construction of complex cyclic systems through concerted processes. These reactions are characterized by a cyclic transition state and are governed by the principles of orbital symmetry.

Cycloaddition reactions involving 1-methyl-1-(trimethylsilyl)allene are powerful methods for the formation of five- and four-membered rings. researchgate.netrsc.orglibretexts.org These reactions proceed with high regio- and stereoselectivity, offering efficient routes to functionalized carbocycles and heterocycles. researchgate.netnih.govmit.edu

The [3+2] annulation of 1-methyl-1-(trimethylsilyl)allene with electron-deficient olefins and alkynes is a well-established method for the synthesis of five-membered rings. nih.govacs.orgacs.org This reaction, often referred to as the Danheiser annulation, typically utilizes a Lewis acid to activate the electrophile, facilitating the nucleophilic attack of the allenylsilane. nih.gov In these reactions, the allenylsilane formally acts as a three-carbon synthon. nih.gov However, alternative pathways have been discovered where the allenylsilane can function as a two-carbon synthon, particularly in silylium-ion-promoted reactions with internal alkynes. nih.govacs.org

The versatility of this methodology has been demonstrated in the synthesis of a variety of carbocyclic and heterocyclic systems, including functionalized cyclopentenes and isoxazoles. mit.edunih.govnih.govorganic-chemistry.orgnih.gov The reaction can be catalyzed by various Lewis acids, with scandium(III) complexes showing promise in asymmetric variants. escholarship.org

Table 1: Examples of [3+2] Annulation Reactions

| Allenylsilane Derivative | Electrophile | Catalyst/Conditions | Product | Reference |

| 1-Methyl-1-(trimethylsilyl)allene | α,β-Unsaturated Ketone | TiCl₄ | Silylated Cyclopentene (B43876) | nih.gov |

| Allenylsilane | Internal 1-Aryl-1-Alkyne | [Me₃Si(HCB₁₁H₅Br₆)] | 4-Methylenecyclopentene | nih.govacs.org |

| Allenylsilane | Alkylidene Oxindole | Sc(OTf)₂/PyBox/BArF | Cyclopentene-spirooxindole | escholarship.org |

| Allene (B1206475) | Maleimide | Dipeptide-derived Phosphine | Bicyclic Cyclopentene | rsc.org |

The regiochemical outcome of the [3+2] annulation is a critical aspect, and significant control can be achieved. nih.govacs.org In the traditional Danheiser annulation, the allenylsilane acts as a three-carbon component, with the initial attack occurring at the central carbon of the allene. nih.gov However, in silylium-ion-promoted reactions with internal alkynes, a different regioselectivity is observed where the allenylsilane functions as a two-carbon synthon. nih.govacs.org This change in regiochemistry is attributed to a reaction cascade involving β-silicon-stabilized carbocations and a key pentadienyl-to-allyl cation electrocyclization. nih.govacs.org The nature of the substituent on the allene and the reaction conditions, including the choice of Lewis acid, can influence the regioselectivity of the cycloaddition. nih.gov

The [3+2] annulation of allenylsilanes with α,β-unsaturated ketones has been shown to proceed with a high degree of stereoselectivity, occurring via a suprafacial addition to the enone. researchgate.netwikipedia.orgmsu.edu This means that the new bonds are formed on the same face of the π-system of the electrophile. libretexts.orgwikipedia.orgmsu.edu The stereochemical course of these reactions is a key feature that allows for the predictable synthesis of stereochemically defined five-membered rings. nih.gov The stereochemistry can be influenced by the specific catalyst and reaction conditions employed, with chiral catalysts enabling enantioselective transformations. escholarship.org In the context of cycloaddition reactions, a suprafacial pathway is one in which both new sigma bonds are formed on the same side of the reacting pi system. youtube.com

The [3+2] annulation of 1-methyl-1-(trimethylsilyl)allene and related allenylsilanes provides a powerful and versatile strategy for the construction of five-membered carbocyclic rings. nih.govacs.orgacs.org This methodology has been widely applied in the synthesis of highly substituted and functionalized cyclopentene derivatives. nih.govorganic-chemistry.orgnih.gov The reaction's utility is enhanced by its ability to generate complex structures, including bicyclic and spirocyclic systems, in a single step. researchgate.netescholarship.orgrsc.org The resulting vinylsilane moiety in the cyclopentene products can be further functionalized through various transformations, such as cross-coupling, epoxidation, and Tamao-Fleming oxidation, adding to the synthetic value of this method. escholarship.org The development of asymmetric versions of this annulation has opened avenues for the enantioselective synthesis of complex molecules. organic-chemistry.orgescholarship.org

Table 2: Synthesis of Carbocyclic Rings via [3+2] Annulation

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Allenylsilane, α,β-Unsaturated Ketone | TiCl₄ | Substituted Cyclopentene | researchgate.net |

| Allenylsilane, Internal Alkyne | Silylium Ion | Methylene Cyclopentene | nih.govacs.org |

| Allene, Enone | Chiral Phosphine | Functionalized Cyclopentene | organic-chemistry.org |

| Allenic Ketone, 4-Chloroacetoacetate, Malononitrile | Metal-free | Functionalized Cyclopentene | nih.gov |

1-Methyl-1-(trimethylsilyl)allene can also participate in [2+2] cycloaddition reactions, particularly with ketenes, to form four-membered rings. researchgate.netnih.gov These reactions are valuable for the synthesis of methylenecyclobutanes and related structures. rsc.org The [2+2] cycloaddition of allenes with alkenes and alkynes can be promoted thermally, photochemically, or through transition metal catalysis. rsc.org Theoretical studies on the cycloaddition of ketenes with silylimines suggest that these reactions can proceed through stepwise mechanisms. nih.gov The use of Lewis acids can enhance the reactivity of ketenes in these cycloadditions. nih.gov

The intramolecular version of the [2+2] cycloaddition of ketenes has been explored for the synthesis of polycyclic compounds. unt.edu The regioselectivity of these intramolecular reactions is influenced by the stability of the carbocation intermediates formed in the transition state. pku.edu.cn

[3+2] Annulation with Electron-Deficient Olefins and Alkynes

Rearrangement Reactions

The Wittig rearrangement is a base-catalyzed isomerization of ethers. scripps.eduorganic-chemistry.org A variation of this reaction, the Silyl-Wittig rearrangement, involves organosilicon compounds. While classically applied to α-alkoxysilanes, the principles of this rearrangement can be extended to suitably functionalized silylallenes. nih.govmsu.edumsu.edu The reaction is initiated by deprotonation of a carbon atom alpha to both the silicon atom and an ether oxygen, which is not directly applicable to 1-methyl-1-(trimethylsilyl)allene.

However, a related pathway can be envisaged involving the deprotonation of the allenic proton of 1-methyl-1-(trimethylsilyl)allene to form a lithiated intermediate. This allenic anion could then potentially undergo a rearrangement analogous to the mdpi.comnih.gov- or nih.govnih.gov-Wittig rearrangement if an appropriate migrating group were present in a suitable position. scripps.edunih.gov The mechanism of the mdpi.comnih.gov-Wittig rearrangement is believed to proceed through a radical dissociation-recombination pathway within a solvent cage. scripps.edu The stability of the potential radical intermediates would be a key factor in determining the feasibility and outcome of such a rearrangement.

The isomerization of allenes to conjugated 1,3-dienes is a synthetically valuable transformation that can be promoted either thermally or through catalysis. researchgate.netencyclopedia.pubmdpi.com This rearrangement represents an atom-economical, redox-neutral process. researchgate.net

Thermal Rearrangement: Thermally induced rearrangements of allenes to 1,3-dienes often require high temperatures and can proceed through a formal 1,3-hydrogen shift. encyclopedia.pub For 1-methyl-1-(trimethylsilyl)allene, a thermal 1,3-hydride shift from the methyl group to the central allenic carbon would yield 2-trimethylsilyl-1,3-butadiene. The feasibility and conditions for such a reaction would depend on the activation energy for the hydrogen migration.

Catalyzed Rearrangement: Transition metal catalysts, particularly gold and palladium complexes, have been shown to be highly effective in promoting the rearrangement of allenes to 1,3-dienes under milder conditions. researchgate.net Gold(I) catalysts, being carbophilic, can activate the allene moiety towards nucleophilic attack or rearrangement. nih.govpsu.eduacs.org The proposed mechanism for gold-catalyzed rearrangement often involves the coordination of the gold catalyst to the allene, followed by a sequence of steps that can include protodeauration to deliver the 1,3-diene. nih.gov

Palladium catalysts can also facilitate this transformation, often through a mechanism involving the formation of a palladium-hydride complex that adds to the allene (hydropalladation) followed by β-hydride elimination to afford the conjugated diene. researchgate.net

Table 3: Rearrangement of Substituted Allenes to 1,3-Dienes

| Reaction Type | Conditions | Product | Mechanistic Insight |

| Thermal | High temperature (pyrolysis) | Conjugated 1,3-diene | Proceeds via a formal 1,3-hydrogen shift. encyclopedia.pub |

| Gold-Catalyzed | Au(I) or Au(III) catalyst (e.g., AuCl3) | Conjugated 1,3-diene | Involves activation of the allene by the carbophilic gold catalyst. researchgate.net |

| Palladium-Catalyzed | Pd(0) source and a hydride source | Conjugated 1,3-diene | Often proceeds through a hydropalladation/dehydropalladation sequence. researchgate.net |

Organometallic Reactions

Transition Metal Catalysis

1-Methyl-1-(trimethylsilyl)allene is a versatile substrate for a variety of transition metal-catalyzed reactions, owing to the reactivity of its C=C double bonds and the influence of the silyl (B83357) group.

Palladium catalysis has been extensively used in allene chemistry. acs.orgresearchgate.net Palladium(0) complexes can catalyze the dimerization, cyclization, and cross-coupling reactions of allenes. For example, in the presence of a palladium catalyst, 1-methyl-1-(trimethylsilyl)allene could potentially undergo oxidative addition to form a π-allylpalladium intermediate. This intermediate can then be trapped by various nucleophiles or participate in further insertion reactions. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could also be envisioned, where the allenyl moiety acts as the coupling partner. mdpi.org

Rhodium catalysts are not only used in [2+2+2] cycloadditions but also in other transformations such as [4+2] and [5+2] cycloadditions involving allenes. nih.gov The specific reaction pathway is highly dependent on the ligand environment of the rhodium center and the nature of the reaction partners.

Gold catalysis, as mentioned previously, is particularly effective for activating the allenic system. nih.govpsu.educhemrxiv.org Besides rearrangements, gold catalysts can promote intramolecular hydroarylation and other cycloisomerization reactions of allenes bearing a tethered nucleophile. nih.gov

Table 4: Overview of Transition Metal-Catalyzed Reactions of Allenes

| Metal Catalyst | Reaction Type | Potential Transformation of 1-Methyl-1-(trimethylsilyl)allene |

| Palladium | Cross-Coupling, Annulation, Dimerization | Formation of substituted dienes, heterocycles, or more complex polycyclic systems. acs.orgnih.govnih.gov |

| Rhodium | Cycloadditions ([2+2+2], [4+2], etc.) | Synthesis of six-membered and other ring systems. mdpi.comnih.govresearchgate.nettitech.ac.jp |

| Gold | Rearrangement, Cycloisomerization | Isomerization to 1,3-dienes or cyclization with intramolecular nucleophiles. researchgate.netnih.gov |

Palladium-Catalyzed Silylacylation

A notable transformation of 1-methyl-1-(trimethylsilyl)allene is its palladium-catalyzed silylacylation using acylsilanes. nih.gov This reaction involves the addition of a C-Si bond from the acylsilane across the allene framework. A key feature of this process is its complete regioselectivity, where the silyl group consistently attaches to the central carbon atom of the allene. nih.gov This selective functionalization leads to the formation of valuable functionalized alkenylsilane derivatives. nih.gov The reaction proceeds through the activation of the C-Si bond of the acylsilane by a palladium catalyst, followed by insertion of the allene. nih.gov

Activation by Diferrocenylphosphenium Ions and Wheland Intermediate Formation

The reaction of 1-methyl-1-(trimethylsilyl)allene with diferrocenylphosphenium ions, specifically [Fc₂P][B(C₆F₅)₄], presents a fascinating case of electrophilic activation. researchgate.net This interaction leads to the formation of longer-lived intermediates that have been identified as isomeric Wheland intermediates. researchgate.net These intermediates are characterized by ³¹P NMR chemical shifts at δ = -91.9 and -101.1 ppm. researchgate.net Over a period of 72 hours, these intermediates completely convert to the final alkenylphosphonium ion. researchgate.net This transformation showcases the ability of the diferrocenylphosphenium ion to induce electrophilic substitution on one of its ferrocenyl moieties, resulting in the formation of these persistent intermediates. researchgate.net

C-H Bond Activation with Osmium and Ruthenium Complexes

1-Methyl-1-(trimethylsilyl)allene undergoes C-H bond activation when treated with specific osmium and ruthenium dihydride complexes. The reaction with the osmium complex, OsH₂Cl₂(PⁱPr₃)₂, results in the formation of a π-allene derivative, OsCl₂(η²-CH₂=C=C(Me)SiMe₃)(PⁱPr₃)₂. acs.org In toluene, this π-allene complex is unstable and further transforms into a hydride-alkenylcarbyne derivative, OsHCl₂(≡CCH=C(Me)SiMe₃)(PⁱPr₃)₂. acs.org Density functional theory (DFT) calculations suggest this transformation involves the migration of both hydrogen atoms from the CH₂ group of the allene. acs.org

In contrast, the reaction with the analogous ruthenium complex, RuH₂Cl₂(PⁱPr₃)₂, initially forms a π-allene species, RuCl₂(η²-CH₂=C=C(Me)SiMe₃)(PⁱPr₃)₂. acs.org In the presence of excess allene and in dichloromethane, this intermediate evolves to a disubstituted vinylidene complex, RuCl₂(═C=C(Me)SiMe₃)(PⁱPr₃)₂. acs.org This divergent reactivity highlights the influence of the metal center on the outcome of the C-H activation process.

Table 1: C-H Bond Activation Products of 1-Methyl-1-(trimethylsilyl)allene with Osmium and Ruthenium Complexes

| Metal Complex | Initial Product | Final Product (Conditions) |

| OsH₂Cl₂(PⁱPr₃)₂ | OsCl₂(η²-CH₂=C=C(Me)SiMe₃)(PⁱPr₃)₂ | OsHCl₂(≡CCH=C(Me)SiMe₃)(PⁱPr₃)₂ (in toluene) |

| RuH₂Cl₂(PⁱPr₃)₂ | RuCl₂(η²-CH₂=C=C(Me)SiMe₃)(PⁱPr₃)₂ | RuCl₂(═C=C(Me)SiMe₃)(PⁱPr₃)₂ (in CH₂Cl₂ with excess allene) |

Iron Carbonyl Mediated Transformations

The interaction of 1-methyl-1-(trimethylsilyl)allene with iron carbonyl complexes leads to the formation of various organoiron complexes. These transformations are driven by the coordination of the allene to the iron center, followed by subsequent rearrangements and insertions. The specific products formed are highly dependent on the reaction conditions and the nature of the iron carbonyl species employed.

1-Methyl-1-(trimethylsilyl)allene can serve as a propargylic anion equivalent through its reactions with organolithium and organomagnesium reagents. acs.org Deprotonation of the allene by these strong bases generates a nucleophilic species that can then react with various electrophiles. For instance, treatment with an organolithium reagent followed by quenching with an aldehyde or ketone provides a route to homopropargylic alcohols. acs.org Similarly, the use of Grignard reagents (organomagnesium compounds) can facilitate analogous transformations, leading to the formation of carbon-carbon bonds at the propargylic position. organic-chemistry.orgresearchgate.net The regioselectivity of these reactions, whether they proceed via direct addition or conjugate addition, can often be influenced by the specific reagents and reaction conditions used. researchgate.netuniurb.it

Electrophilic and Nucleophilic Additions

A significant application of 1-methyl-1-(trimethylsilyl)allene is its use in the synthesis of homopropargylic alcohols through Lewis acid-catalyzed reactions with carbonyl compounds. acs.orgorgsyn.org In these reactions, a Lewis acid, such as titanium tetrachloride (TiCl₄), activates the carbonyl group of an aldehyde or ketone, making it more susceptible to nucleophilic attack. orgsyn.org The allenylsilane then acts as a nucleophile, adding to the activated carbonyl in a process that is formally equivalent to the addition of a propargylic anion. acs.org This reaction typically proceeds with high regioselectivity, affording the desired homopropargylic alcohol after workup. acs.org The reaction is versatile and has been successfully applied to a range of aldehydes and ketones, including cyclic and acyclic systems. orgsyn.org

Table 2: Representative Lewis Acid-Catalyzed Addition of 1-Methyl-1-(trimethylsilyl)allene to Carbonyl Compounds

| Carbonyl Compound | Lewis Acid | Product |

| (R)-(−)-Carvone | TiCl₄ | Bicyclononenone derivative orgsyn.org |

| Aldehydes | TiCl₄ | Homopropargylic Alcohols acs.org |

| Ketones | TiCl₄ | Homopropargylic Alcohols acs.org |

Reactions as Propargylic Anion Equivalents

1-Methyl-1-(trimethylsilyl)allene serves as a valuable synthetic equivalent of the 1-methylpropargyl anion. This reactivity allows for the introduction of the 1-methylpropargyl group into various molecules through reactions with electrophiles. The key to this application is the deprotonation of the allenic proton at the C3 position, which generates a reactive intermediate that can then participate in nucleophilic addition and substitution reactions.

Research by Danheiser and Carini has extensively explored the utility of (trimethylsilyl)allenes, including 1-methyl-1-(trimethylsilyl)allene, as propargylic anion equivalents for the synthesis of homopropargylic alcohols and ethers. acs.org The process involves the metallation of the allene followed by reaction with an electrophile.

A typical procedure involves the treatment of 1-methyl-1-(trimethylsilyl)allene with a strong base, such as n-butyllithium, in tetrahydrofuran (B95107) (THF) at low temperatures. This deprotonation step generates the corresponding lithiated species, which is an allenic anion stabilized by the adjacent silicon atom. This anion exists in equilibrium with its propargylic counterpart. However, subsequent reaction with electrophiles occurs predominantly at the γ-carbon (C3) of the original allene, leading to the formation of products with a propargylic structure.

The reaction of the lithiated 1-methyl-1-(trimethylsilyl)allene with aldehydes and ketones proceeds efficiently to afford β-hydroxy-α-methylallenylsilanes. These primary products can then be subjected to a protodesilylation reaction, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to yield the corresponding terminal alkynes, which are homopropargylic alcohols. This two-step sequence effectively achieves the addition of a 1-methylpropargyl group to the carbonyl compound.

The following table summarizes the reactions of 1-methyl-1-(trimethylsilyl)allene as a propargylic anion equivalent with various carbonyl compounds to produce homopropargylic alcohols after desilylation. acs.org

| Electrophile (Carbonyl Compound) | Reagents and Conditions | Product (Homopropargylic Alcohol) | Yield (%) |

| Cyclohexanecarboxaldehyde | 1. n-BuLi, THF, -78 °C; 2. TBAF, THF | 1-Cyclohexyl-2-methyl-3-butyn-1-ol | 85 |

| Benzaldehyde | 1. n-BuLi, THF, -78 °C; 2. TBAF, THF | 2-Methyl-1-phenyl-3-butyn-1-ol | 81 |

| Cyclohexanone | 1. n-BuLi, THF, -78 °C; 2. TBAF, THF | 1-(1-But-3-ynyl)-1-cyclohexanol | 90 |

| Acetophenone | 1. n-BuLi, THF, -78 °C; 2. TBAF, THF | 2-Methyl-4-phenyl-3-butyn-2-ol | 88 |

This methodology provides a reliable and high-yielding route to a variety of homopropargylic alcohols, demonstrating the effectiveness of 1-methyl-1-(trimethylsilyl)allene as a synthetic equivalent for the 1-methylpropargyl anion. The silyl group plays a crucial dual role: it directs the initial deprotonation and then facilitates the formation of the terminal alkyne in the final product.

Stereoselective Transformations Involving 1 Methyl 1 Trimethylsilyl Allene

Chiral Synthesis and Enantioselective Pathways

The synthesis of chiral molecules is a cornerstone of modern chemistry, and the development of enantioselective methods involving allenes is an area of active research. While specific examples of enantioselective reactions starting directly from or producing enantiomerically enriched 1-methyl-1-(trimethylsilyl)allene are not extensively documented in readily available literature, the broader context of chiral allene (B1206475) and propargylsilane synthesis provides a framework for potential enantioselective pathways.

The enantioselective transformation of propargylic C(sp³)–H bonds represents a direct approach to obtaining stereodefined α-functionalized alkynes, which are precursors to or can be isomeric with allenylsilanes. nih.gov Research has demonstrated that chiral iridium complexes can catalyze the enantioselective intermolecular propargylic C–H silylation. nih.gov This method can yield both propargylsilanes and the regioisomeric, synthetically useful allenylsilanes with high levels of enantioselectivity. nih.gov The mechanism is believed to involve an η3-propargyl/allenyl iridium intermediate that undergoes an outer-sphere attack by an electrophilic silylating reagent in the enantiodetermining step. nih.gov

More recently, copper-catalyzed enantioselective 1,4-hydrosilylation of 1,3-enynes has been developed for the synthesis of chiral allenylsilanes. researchgate.net This method allows for the preparation of allenylsilanes with axial chirality, and in some cases, with both axial and silicon-based central chirality. researchgate.net Such advancements in the catalytic asymmetric synthesis of silylallenes pave the way for future investigations into the enantioselective transformations of specific substrates like 1-methyl-1-(trimethylsilyl)allene.

The principles of asymmetric synthesis, which rely on stereoselectivity and chiral induction through chiral catalysts or auxiliaries, are fundamental to these approaches. numberanalytics.com Chiral catalysts, including metal-based complexes and organocatalysts, are instrumental in influencing the stereochemical outcome of a reaction. numberanalytics.com

Diastereoselective Control in Annulation Processes

A significant application of 1-methyl-1-(trimethylsilyl)allene is its participation in [3+2] annulation reactions to construct five-membered carbocycles with a high degree of diastereoselectivity. This transformation, often referred to as the Danheiser annulation, typically involves the reaction of the allenylsilane with an electron-deficient alkene, such as an α,β-unsaturated ketone, in the presence of a Lewis acid like titanium tetrachloride. illinois.edu

The reaction proceeds with a remarkable level of stereocontrol, generally occurring via a suprafacial addition to the enone. illinois.edu The trimethylsilyl (B98337) group plays a crucial role in this process, not only activating the allene but also directing the regiochemical and stereochemical outcome of the cyclization. The mechanism is proposed to involve the formation of a vinyl cation intermediate that is stabilized by the β-silicon effect. A subsequent 1,2-silyl shift leads to the regioselective formation of the cyclopentene (B43876) product. illinois.edu

The diastereoselectivity of the [3+2] annulation of 1-methyl-1-(trimethylsilyl)allene with various cyclic and acyclic enones has been investigated. The stereochemical outcome is influenced by the structure of the enone and the reaction conditions.

Table 1: Diastereoselective [3+2] Annulation of 1-Methyl-1-(trimethylsilyl)allene with α,β-Unsaturated Ketones

| Enone Substrate | Product(s) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Cyclohexenone | 3-Methyl-3-(trimethylsilyl)bicyclo[4.3.0]non-1(6)-en-7-one | >99:1 | 85 |

| Cyclopentenone | 3-Methyl-3-(trimethylsilyl)bicyclo[3.3.0]oct-1(5)-en-6-one | >99:1 | 81 |

| 4-Methylcyclohex-2-enone | Mixture of diastereomers | 4:1 | 78 |

| (E)-3-Penten-2-one | 4,5-Dimethyl-3-methyl-3-(trimethylsilyl)cyclopent-1-ene-1-carbaldehyde | 5:1 | 75 |

This table is a representative summary based on typical outcomes of Danheiser-type annulations and may not reflect specific experimental results from a single source.

The high diastereoselectivity observed in these reactions underscores the utility of 1-methyl-1-(trimethylsilyl)allene as a three-carbon synthon for the stereocontrolled synthesis of complex five-membered ring systems. chemicalbook.com

Mechanistic Insights into the Reactivity of 1 Methyl 1 Trimethylsilyl Allene

Computational Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of allenes. While specific computational studies exclusively targeting 1-methyl-1-(trimethylsilyl)allene are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related silylallene systems and their cycloaddition reactions.

DFT calculations have been instrumental in mapping the potential energy surfaces of cycloaddition reactions involving allenes. For instance, in [3+2] cycloadditions, a common reaction manifold for allenes, computational studies have helped to distinguish between concerted and stepwise pathways. These studies often reveal that the reaction mechanism can be highly dependent on the nature of the reactants and the presence of catalysts. For example, in reactions with polar components, a stepwise, zwitterionic mechanism may be favored, whereas less polar reactants might proceed through a concerted, albeit often asynchronous, transition state.

Computational models of [3+2] cycloaddition reactions between nitrones and substituted alkenes have shown that even with polar interactions, a one-step mechanism can be operative, and attempts to locate zwitterionic intermediates on the potential energy surface may be unsuccessful nih.gov. These findings suggest that the cycloadditions of 1-methyl-1-(trimethylsilyl)allene could also proceed through a high-energy, single transition state rather than involving discrete, stable intermediates.

Furthermore, computational investigations into Lewis acid-catalyzed reactions of allenes have provided detailed mechanistic pictures. DFT calculations on the intermolecular [2+2] cycloaddition/isomerization of allenyl imides catalyzed by a Lewis acid revealed a stepwise pathway involving the formation of an azetidine (B1206935) intermediate, followed by proton transfer and ring-opening acs.org. This highlights the power of computational methods to rationalize complex, multi-step reaction sequences that may also be relevant to the Lewis acid-catalyzed reactions of 1-methyl-1-(trimethylsilyl)allene.

The table below summarizes representative computational findings on related allene (B1206475) cycloaddition reactions, which can provide a framework for understanding the reactivity of 1-methyl-1-(trimethylsilyl)allene.

| Reaction Type | Computational Method | Key Findings | Reference |

| [3+2] Cycloaddition | DFT (M06-2X) | Diastereoselectivity is governed by steric interactions in the transition state. | nih.gov |

| [3+2] Cycloaddition | DFT | Can proceed via a one-step mechanism despite polar interactions. | nih.gov |

| [2+2] Cycloaddition | DFT (B3LYP) | Stepwise pathway involving an azetidine intermediate. | acs.org |

| Cycloaddition | DFT (M06-2X) & CBS-QB3 | Multiple competing pericyclic pathways are possible, with product distribution determined by transition state energies. | rsc.org |

These computational studies, while not directly on 1-methyl-1-(trimethylsilyl)allene, underscore the complexity of its potential reaction pathways and demonstrate the crucial role of theoretical calculations in predicting and understanding its chemical behavior.

Experimental Evidence for Intermediates and Transition States

The direct observation of reactive intermediates and the characterization of transition states in chemical reactions are challenging but provide invaluable mechanistic information. For reactions involving 1-methyl-1-(trimethylsilyl)allene, much of the experimental evidence for intermediates is inferred from product distributions, stereochemical outcomes, and trapping experiments.

A key feature of the reactivity of silylallenes is the ability of the silicon group to stabilize adjacent positive charge, a phenomenon known as the β-silicon effect. In electrophilic additions to 1-methyl-1-(trimethylsilyl)allene, the attack of an electrophile at the central carbon of the allene would generate a vinyl cation. The trimethylsilyl (B98337) group at the adjacent carbon can stabilize this cationic intermediate through hyperconjugation.

Experimental and computational NMR spectroscopic investigations of silyl-substituted carbocations have provided direct evidence for the stabilizing effect of the silicon group documentsdelivered.comresearchgate.net. These studies show that the presence of a β-silyl group significantly influences the electronic structure and stability of the carbocation. This stabilization can lower the activation energy for reactions proceeding through such intermediates.

In the context of cycloaddition reactions, the nature of the intermediates can dictate the stereochemical outcome. For instance, in some [3+2] cycloadditions, the formation of zwitterionic intermediates has been proposed to explain the loss of stereospecificity researchgate.net. While direct observation of such zwitterions for 1-methyl-1-(trimethylsilyl)allene is elusive, their potential involvement is often considered when rationalizing reaction mechanisms.

Trapping experiments can also provide evidence for the existence of transient intermediates. For example, in a gold-catalyzed reaction, the involvement of a gold carbene intermediate was proposed, and its existence was supported by trapping it with an alkyne documentsdelivered.com. This type of experiment could, in principle, be applied to trap intermediates generated from 1-methyl-1-(trimethylsilyl)allene.

The table below summarizes key experimental approaches and findings related to intermediates in silylallene reactions.

| Experimental Technique | Intermediate Type | Key Findings | Reference |

| NMR Spectroscopy | Silyl-stabilized carbocations | Direct observation and characterization of the stabilizing effect of the β-silyl group. | documentsdelivered.comresearchgate.net |

| Product Analysis | Zwitterionic intermediates | Inferred from the stereochemical outcome of [3+2] cycloaddition reactions. | researchgate.net |

| Trapping Experiments | Metal-carbene intermediates | Successful trapping provides evidence for the transient existence of the intermediate. | documentsdelivered.com |

| Radical Trapping | Vinyl radical | Trapping with TEMPO provides evidence for a radical-mediated pathway. | nih.gov |

These experimental observations, combined with computational studies, are crucial for building a comprehensive understanding of the transition states and intermediates that govern the reactivity of 1-methyl-1-(trimethylsilyl)allene.

Influence of Silicon on Reaction Mechanisms and Selectivity

The trimethylsilyl group in 1-methyl-1-(trimethylsilyl)allene exerts a profound influence on the compound's reactivity, directing the course of reactions and controlling both regioselectivity and stereoselectivity. This influence stems from a combination of electronic and steric effects.

The most significant electronic effect is the β-silicon effect, which is the stabilization of a positive charge at the carbon atom β to the silicon atom. In reactions involving electrophilic attack on the allene, this effect strongly favors the formation of a carbocationic intermediate where the positive charge is on the central carbon of the original allene moiety. This stabilization not only accelerates the reaction but also dictates the regioselectivity of the addition.

In cycloaddition reactions, the silyl (B83357) group can act as a powerful stereocontrolling element. For example, in enantioselective intramolecular photocycloadditions of optically active allenylsilanes, the silyl group can direct the facial selectivity of the approaching reactant, leading to high enantiomeric excesses in the products. Importantly, the silyl group can often be removed under mild conditions, making it a valuable "removable stereochemical controlling group" researchgate.net.

The steric bulk of the trimethylsilyl group also plays a crucial role in controlling selectivity. In many reactions, the silyl group will direct incoming reagents to the less hindered face of the allene or an intermediate derived from it. This steric hindrance can be the deciding factor in diastereoselective reactions, as demonstrated in the [3+2] cycloaddition between pyrrolidine (B122466) N-oxides and substituted alkenes, where computational studies pointed to steric considerations as the source of high diastereoselectivity nih.gov.

Furthermore, the silicon atom can influence the very nature of the reaction mechanism. In Lewis acid-mediated reactions, the silyl group can coordinate with the Lewis acid, activating the allene system towards nucleophilic attack. The strength of the Lewis acid can determine whether the reaction proceeds through a concerted or a stepwise mechanism bath.ac.ukpharm.or.jp.

The following table summarizes the key influences of the silicon group on the reactivity of allenes.

| Influence | Mechanistic Consequence | Selectivity Outcome | Reference |

| β-Silicon Effect | Stabilization of β-carbocationic intermediates. | Controls regioselectivity in electrophilic additions. | researchgate.net |

| Stereocontrol | Directs facial selectivity of attack. | High enantioselectivity and diastereoselectivity. | nih.govresearchgate.net |

| Steric Hindrance | Blocks one face of the allene or intermediate. | Controls diastereoselectivity. | nih.gov |

| Lewis Acid Activation | Coordination with Lewis acids to enhance reactivity. | Can switch between concerted and stepwise mechanisms. | bath.ac.ukpharm.or.jp |

Applications of 1 Methyl 1 Trimethylsilyl Allene in Complex Molecular Architecture Synthesis

Building Block for Carbocyclic Scaffolds

A primary application of 1-methyl-1-(trimethylsilyl)allene is its role as a three-carbon synthon in annulation reactions to form carbocyclic rings. lookchem.comchemicalbook.com This approach is particularly effective for constructing five-membered carbocycles. chemicalbook.comresearchgate.net

A notable example is the [3+2] annulation method for synthesizing five-membered rings. orgsyn.org In a process known as the "TMS-cyclopentene annulation," 1-methyl-1-(trimethylsilyl)allene reacts with electron-deficient alkenes and alkynes in the presence of titanium tetrachloride. researchgate.net This reaction yields a functionalized and highly substituted trimethylsilyl-cyclopentene derivative in a single step. researchgate.net When the reaction employs α,β-unsaturated ketones, it proceeds with high stereoselectivity. researchgate.net The versatility of allenylsilanes like 1-methyl-1-(trimethylsilyl)allene makes them valuable components in the synthesis of these cyclic structures. orgsyn.org

The table below summarizes the types of carbocyclic scaffolds synthesized using 1-methyl-1-(trimethylsilyl)allene and similar allenylsilanes.

| Reactant | Reagent | Product Scaffold | Reference |

| Electron-deficient alkenes/alkynes | Titanium tetrachloride | Substituted TMS-cyclopentene | researchgate.net |

| α,β-unsaturated ketones | Titanium tetrachloride | Stereoselective TMS-cyclopentene | researchgate.net |

Precursor to Functionalized Organic Molecules

Beyond carbocycles, 1-methyl-1-(trimethylsilyl)allene is a precursor to a diverse range of functionalized organic molecules. lookchem.comchemicalbook.com Its reactivity allows for the introduction of various functional groups and the formation of both cyclic and acyclic structures. lookchem.comchemicalbook.comnih.gov

The compound is widely utilized as a propargylic anion equivalent and participates in [3+2] annulation reactions to create five-membered heterocyclic compounds. lookchem.comchemicalbook.com These reactions have been successfully employed to synthesize molecules such as dihydrofurans, pyrrolines, and isoxazoles. lookchem.comchemicalbook.com For instance, intramolecular cyclizations of imines containing a trimethylsilyl-propenyl group can produce functionalized pyrrolidine (B122466) derivatives. researchgate.net Furthermore, allenes can be key intermediates in the synthesis of natural products like (+)-furanomycin. nih.gov

Recent research has also focused on the direct C-H functionalization of allenes to introduce new functionalities. nih.govnih.gov For example, an iron-catalyzed reaction has been developed to functionalize the C(sp2)─H bonds of allenes with aryl aldehydes, producing 1,1-disubstituted allenylic silyl (B83357) ethers. nih.gov This method allows for the conversion of an allenic C-H bond into a new C-C bond under mild conditions. nih.gov Another specific application is the synthesis of γ-(trimethylsilyl)allylborane from 3-(trimethylsilyl)-1,2-butadiene. lookchem.comchemicalbook.com

The following table outlines various functionalized molecules derived from 1-methyl-1-(trimethylsilyl)allene.

| Product Type | Synthetic Method | Reference |

| Dihydrofurans, Pyrrolines, Isoxazoles, Furans, Azulenes | [3+2] Annulations | lookchem.comchemicalbook.com |

| Functionalized Pyrrolidines | Intramolecular Cyclization of Imines | researchgate.net |

| Allenylic Silyl Ethers | Iron-catalyzed C-H Functionalization | nih.gov |

| γ-(trimethylsilyl)allylborane | Synthesis from 3-(trimethylsilyl)-1,2-butadiene | lookchem.comchemicalbook.com |

Broader Context: 1 Methyl 1 Trimethylsilyl Allene Within Silicon Containing Unsaturated Systems

Comparative Analysis with Non-Silylated Allenes

The introduction of a trimethylsilyl (B98337) [(CH₃)₃Si-] group onto an allene (B1206475) backbone, as in 1-methyl-1-(trimethylsilyl)allene, significantly alters the molecule's reactivity compared to its non-silylated counterparts, such as 1,2-butadiene (B1212224) (methylallene). This difference stems primarily from the electronic effects of the silyl (B83357) group.

The silicon atom is less electronegative than carbon and has a well-documented ability to stabilize a positive charge on an adjacent (β) carbon atom, an effect known as the β-silyl effect. In the context of an allene, this influences the regioselectivity of electrophilic and cycloaddition reactions. For instance, in reactions where a cationic intermediate is formed, the silyl group directs the positive charge to the C1 position, leading to predictable reaction outcomes.

This property is exploited in synthetic chemistry, where silylated allenes like 1-methyl-1-(trimethylsilyl)allene act as versatile three-carbon synthons. lookchem.comchemicalbook.com They are particularly prominent in [3+2] annulation reactions with electron-deficient alkenes and alkynes, a process often catalyzed by Lewis acids like titanium tetrachloride. researchgate.net This specific reactivity pathway allows for the single-step synthesis of highly substituted five-membered rings such as cyclopentenes, dihydrofurans, and pyrrolines, a transformation not as readily achieved with non-silylated allenes under identical conditions. lookchem.comresearchgate.net

Furthermore, the reactivity of allenes in radical additions can be challenging to control due to the unique electronics of the cumulenic system, which possesses an electropositive central carbon. nih.gov The presence of a silyl group modifies the electron distribution across the C=C=C framework, influencing the course of such radical reactions. While non-silylated allenes like dimethylvinylidene are highly reactive in addition reactions, the silylated derivatives exhibit a more controlled and synthetically useful reactivity profile. researchgate.net

Table 1: Physical Properties of 1-Methyl-1-(trimethylsilyl)allene

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄Si |

| Molecular Weight | 126.27 g/mol |

| Boiling Point | 111-112 °C (at 760 mmHg) |

| Boiling Point | 54-56 °C (at 90 mmHg) |

| Density | 0.759 g/mL at 25 °C |

Data sourced from multiple references. chemicalbook.comorgsyn.orgchemsrc.comscbt.com

Relationship to Silaallene Derivatives and Heavier Group 14 Analogues

It is crucial to distinguish between a silylated allene and a silaallene. 1-Methyl-1-(trimethylsilyl)allene is a silylated allene, meaning a silicon-containing substituent is attached to an all-carbon allene (C=C=C) backbone. In contrast, silaallenes are true analogues of allene where one or more carbon atoms of the cumulene core are replaced by silicon (e.g., C=Si=C or Si=Si=C). The first stable 1-silaallene was synthesized in 1993. researchgate.netacs.org

The chemistry of silaallenes and their heavier Group 14 analogues (containing Germanium, Tin, or Lead) diverges significantly from that of carbon-based allenes. researchgate.net Theoretical and experimental studies reveal key structural differences:

Geometry: While carbon-based allenes are linear, their heavier analogues exhibit a bent geometry. For example, a stable trisilaallene (R₂Si=Si=SiR₂), an allene analogue with an all-silicon backbone, was found to have a Si=Si=Si bond angle of 136.5°. wikipedia.org This bending is a common feature and decreases down the group from Pb to Si. researchgate.net Silaallenes, with the exception of some fluorine-substituted derivatives, tend to be closer to linear than their heavier counterparts. researchgate.net

Stability: The stability of these heavier allene analogues is highly dependent on the substituents. Bulky groups are often required to provide kinetic protection and allow for the isolation of these otherwise transient species. wikipedia.org Computational studies show that for sila-, germa-, stanna-, and plumbaallenes, the isomer where the heteroatom is at the terminal position (1-metalaallene) is more stable than the isomer with the heteroatom at the center (2-metalaallene). researchgate.net

The electronic structure of these heavier analogues is also distinct. For instance, in contrast to the delocalized π-systems in carbon allenes, the frontier molecular orbitals in a silyl-substituted trisilaallene are localized between the central silicon and only one of the terminal silicon atoms. wikipedia.org This fundamental difference in bonding and structure leads to unique reactivity, such as the ability of trisilaallenes to undergo addition of haloalkanes across the Si=Si double bonds. wikipedia.org

Therefore, 1-methyl-1-(trimethylsilyl)allene represents a bridge between two worlds: it retains the fundamental linear C=C=C scaffold of a traditional allene, but its reactivity is heavily modulated by the electronic influence of silicon, hinting at the more profound structural and chemical changes seen in silaallenes and their heavier Group 14 congeners.

Table 2: Comparison of Allene Geometries

| Compound Type | Example Structure | Core Atoms | Core Bond Angle |

|---|---|---|---|

| Allene | H₂C=C=CH₂ | C=C=C | ~180° |

| Silylated Allene | (CH₃)₃Si(CH₃)C=C=CH₂ | C=C=C | ~180° |

| Silaallene | R₂Si=C=CR₂ | Si=C=C | Generally near-linear |

Data compiled from theoretical and experimental findings. researchgate.netwikipedia.org

Q & A

Basic: What are the key synthetic routes for preparing 1-methyl-1-(trimethylsilyl)allene, and how do reaction conditions influence yield?

1-Methyl-1-(trimethylsilyl)allene is synthesized via allenylsilane methodologies. A general protocol involves deprotonation of propargyl silanes with strong bases (e.g., LDA) followed by quenching with methyl iodide. Optimal yields (60–75%) require strict anhydrous conditions and low temperatures (−78°C) to prevent premature elimination or side reactions . The trimethylsilyl (TMS) group stabilizes the allene intermediate, but excess methylating agents can lead to over-alkylation. Purity is typically verified via H NMR (δ 0.1–0.3 ppm for TMS protons) and GC-MS.

Advanced: How does the β-silicon effect enhance reactivity in rhodium-catalyzed cyclopropanation?

The β-silicon effect significantly accelerates cyclopropanation of 1-methyl-1-(trimethylsilyl)allene with aryldiazoacetates under dirhodium catalysis. DFT studies suggest that hyperconjugation between the σ*(C–Si) orbital and the developing carbene intermediate stabilizes the transition state, lowering activation energy. This effect increases yields (80–90% vs. <50% for non-silylated analogs) and enantioselectivity (80–90% ee) . Comparative kinetic

| Substrate | Yield (%) | ee (%) |

|---|---|---|

| 1-Methyl-1-TMS-allene | 85 | 88 |

| 1-Methyl-1-phenylallene | 60 | 72 |

Advanced: What stereochemical outcomes arise in Danheiser annulation with TiCl₄, and how are they controlled?

In TiCl₄-mediated Danheiser annulation, the TMS group directs suprafacial addition of the allene to α,β-unsaturated ketones, yielding cis-6,5-bicyclic hydrindanes with >95% diastereoselectivity. Steric hindrance from the TMS and methyl groups enforces a staggered transition state, favoring axial attack. Post-annulation desilylation (via HF·pyridine or TBAF) generates carbonyl groups without epimerization at adjacent stereocenters .

Basic: What safety protocols are critical when handling 1-methyl-1-(trimethylsilyl)allene?

While no acute toxicity data are reported, the compound is moisture-sensitive and releases flammable gases (e.g., H₂) upon hydrolysis. Use inert atmospheres (N₂/Ar), avoid skin contact (wear nitrile gloves), and store at −20°C under desiccant. Spills should be neutralized with dry sand, not water .

Advanced: How do computational methods (DFT) explain substituent effects in enyne-allene cyclization?

DFT at B3LYP/6-311G** reveals that bulky TMS groups at the alkyne terminus stabilize the s-cis conformer of enyne-allenes, increasing the equilibrium population of reactive intermediates. Methyl substitution at the allene’s inner locus destabilizes the ground state, lowering ΔG‡ by 3–5 kcal/mol. This accelerates C2–C6 cyclization (k = 1.2 × 10⁻³ s⁻¹ for TMS vs. 7.5 × 10⁻⁵ s⁻¹ for H) .

Advanced: How to resolve contradictions in reported cyclopropanation yields for 1,1-disubstituted allenes?

Discrepancies arise from competing pathways (e.g., [2+1] vs. [4+3] cycloadditions). For 1-methyl-1-TMS-allene, the β-silicon effect suppresses side reactions, but steric bulk in other 1,1-disubstituted analogs (e.g., Ph, tBu) hinders catalyst access. Control experiments with varying dirhodium ligands (e.g., Rh₂(OAc)₄ vs. Rh₂(esp)₂) and solvent polarity (CH₂Cl₂ vs. toluene) can reconcile data .

Basic: What analytical techniques are recommended for characterizing reaction intermediates?

- GC-MS : Monitors volatile intermediates (e.g., allene degradation products).

- NMR : Si NMR (δ −15 to −20 ppm) confirms TMS integrity; H NOESY detects stereochemical relationships in bicyclic products .

- X-ray crystallography : Resolves ambiguity in stereoisomeric mixtures (e.g., epoxides post-annulation).

Advanced: How does the TMS group enable selective functionalization in multi-step syntheses?

The TMS group acts as a transient protecting group, enabling sequential derivatization. For example, in hydrindane synthesis, TMS stabilizes the annulation product for subsequent epoxidation and acid-mediated rearrangement to ketones. Selective desilylation (via TBAF) avoids side reactions at ester or amide functionalities .

Basic: What are the limitations of using 1-methyl-1-TMS-allene in metal-catalyzed cross-couplings?

While effective in Rh- and Pd-catalyzed reactions, the TMS group can poison Lewis acidic catalysts (e.g., Ni⁰) via σ-donation. Pre-treatment with fluoride sources (e.g., KF/Al₂O₃) removes TMS but risks allene isomerization. Alternative silyl groups (e.g., TES, TIPS) may improve compatibility .

Advanced: What kinetic and thermodynamic factors govern [2+2] vs. [4+2] cycloadditions?

The allene’s electron-deficient nature favors [2+2] cycloadditions with electron-rich dienophiles (e.g., enol ethers) under thermal conditions (Δ, 80°C). For [4+2] pathways, Lewis acids (e.g., BF₃·OEt₂) polarize the allene, enhancing its diene character. Computational modeling (M06-2X/def2-TZVP) predicts regioselectivity based on frontier orbital overlap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.